3-Methoxy-5,6-dimethyl-2-pyrazinol
Description
3-Methoxy-5,6-dimethyl-2-pyrazinol is a substituted pyrazine derivative characterized by a pyrazine ring with a methoxy group (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 5 and 5.
Properties
CAS No. |
100868-74-4 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.169 |
IUPAC Name |
3-methoxy-5,6-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-7(11-3)6(10)8-4/h1-3H3,(H,8,10) |
InChI Key |
WVYMPXKTAQJEGL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=O)N1)OC)C |
Synonyms |
Pyrazinol, 3-methoxy-5,6-dimethyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 3-Methoxy-5,6-dimethyl-2-pyrazinol and related pyrazine compounds:
Key Observations :
- Substituent Position and Type : The position of methoxy and alkyl groups significantly impacts chemical behavior. For example, 2-methoxy-3-isopropylpyrazine exhibits enthalpy-driven protein binding due to its bulky isopropyl group, whereas 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine’s hydroxy group increases polarity .
- Steric Effects: The 5,6-dimethyl substituents in the target compound likely enhance steric hindrance compared to mono-methyl or ethyl analogs, affecting reactivity and molecular interactions.
Thermodynamic and Binding Properties
- Enthalpy-Driven Binding : 2-Methoxy-3-isopropylpyrazine binds to the major urinary protein via favorable enthalpic contributions, contrasting with entropy-driven hydrophobic interactions. This suggests that the target compound’s dimethyl groups may alter binding dynamics through increased rigidity or desolvation effects .
- Solubility and Polarity: Hydroxy-substituted analogs (e.g., 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted derivatives .
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